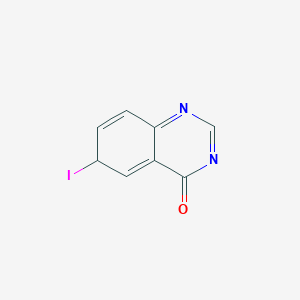
Chromium;nitric acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;nitric acid;hydrate is a compound that involves chromium in combination with nitric acid and water molecules. Chromium is a transition metal known for its various oxidation states and its significant role in industrial applications. When combined with nitric acid and water, it forms a hydrated compound that exhibits unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium;nitric acid;hydrate typically involves the reduction of chromic anhydride in a nitric acid medium. One method includes the reduction of chromic anhydride with sugar, followed by further reduction with hydrogen peroxide . This process helps in minimizing organic impurities and controlling the reduction intensity.
Industrial Production Methods
Industrial production of this compound often involves dissolving chromic anhydride in concentrated nitric acid, followed by crystallization. This method ensures the formation of a crystalline hydrate with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium;nitric acid;hydrate undergoes various types of chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligand exchange reactions where water molecules are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sugar, alcohols.
Reaction Conditions: Typically carried out in acidic or basic media, with controlled temperatures to facilitate specific reactions.
Major Products Formed
Chromate and Dichromate Ions: Formed during oxidation reactions.
Chromium Hydroxide: Formed during reduction reactions in basic media.
Applications De Recherche Scientifique
Chromium;nitric acid;hydrate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of chromium;nitric acid;hydrate involves its interaction with molecular targets such as mitochondrial ATP synthase and insulin signaling pathways. Chromium enhances insulin signaling by upregulating insulin-stimulated signal transduction, affecting downstream effector molecules . Additionally, it influences cellular energy production by targeting the beta subunit of mitochondrial ATP synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) Sulfate: Similar in terms of chromium oxidation state and ligand exchange reactions.
Chromium(III) Chloride: Exhibits similar reactivity in substitution reactions.
Chromium(III) Nitrate: Another nitrate compound of chromium with comparable properties.
Uniqueness
Chromium;nitric acid;hydrate is unique due to its specific combination of nitric acid and water, which imparts distinct reactivity and stability. Its ability to undergo various redox and substitution reactions makes it versatile in both research and industrial applications .
Propriétés
Formule moléculaire |
CrH3NO4 |
|---|---|
Poids moléculaire |
133.024 g/mol |
Nom IUPAC |
chromium;nitric acid;hydrate |
InChI |
InChI=1S/Cr.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clé InChI |
AQEHQQOFCABERC-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
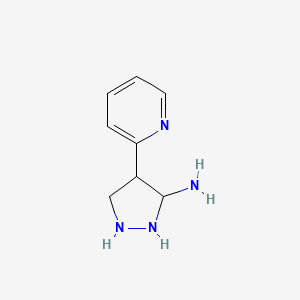
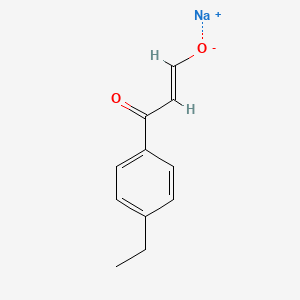
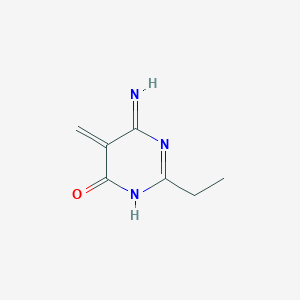
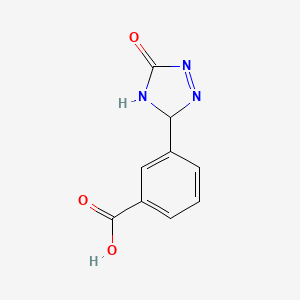
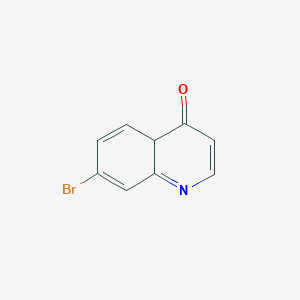
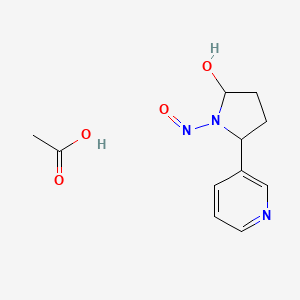
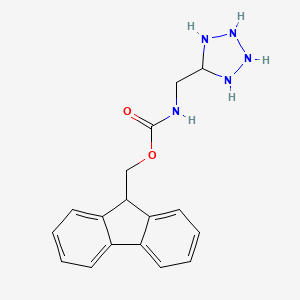
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
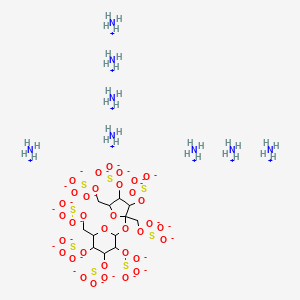
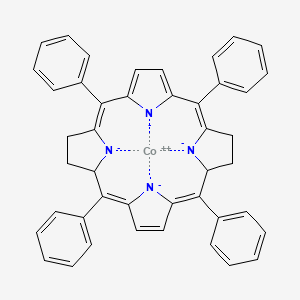
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
